N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1H-1,2,4-TRIAZOL-3-AMINE
Description
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1H-1,2,4-TRIAZOL-3-AMINE is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
Properties
IUPAC Name |
N-[[4-(diethylamino)phenyl]methyl]-1H-1,2,4-triazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5/c1-3-18(4-2)12-7-5-11(6-8-12)9-14-13-15-10-16-17-13/h5-8,10H,3-4,9H2,1-2H3,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYAPKPVDOCENV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CNC2=NC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1H-1,2,4-TRIAZOL-3-AMINE typically involves the reaction of 4-(diethylamino)benzyl chloride with 1H-1,2,4-triazol-3-amine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using environmentally friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1H-1,2,4-TRIAZOL-3-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1H-1,2,4-TRIAZOL-3-ONE, while reduction may produce this compound derivatives with reduced functional groups .
Scientific Research Applications
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1H-1,2,4-TRIAZOL-3-AMINE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and antifungal activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1H-1,2,4-TRIAZOL-3-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole moiety.
Voriconazole: Another antifungal agent with a triazole structure.
Trazodone: An antidepressant with a triazole ring.
Nefazodone: An antidepressant similar to trazodone.
Uniqueness
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1H-1,2,4-TRIAZOL-3-AMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethylamino group enhances its solubility and interaction with biological targets, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
